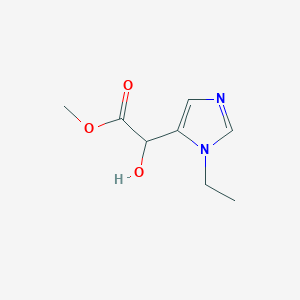

Methyl 2-(1-ethyl-1h-imidazol-5-yl)-2-hydroxyacetate

Description

Methyl 2-(1-ethyl-1H-imidazol-5-yl)-2-hydroxyacetate is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions

Properties

Molecular Formula |

C8H12N2O3 |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

methyl 2-(3-ethylimidazol-4-yl)-2-hydroxyacetate |

InChI |

InChI=1S/C8H12N2O3/c1-3-10-5-9-4-6(10)7(11)8(12)13-2/h4-5,7,11H,3H2,1-2H3 |

InChI Key |

SMEXHGZWJMVVKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NC=C1C(C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-ethyl-1H-imidazol-5-yl)-2-hydroxyacetate typically involves the reaction of 1-ethyl-1H-imidazole with methyl 2-bromo-2-hydroxyacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-ethyl-1H-imidazol-5-yl)-2-hydroxyacetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The imidazole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Methyl 2-(1-ethyl-1H-imidazol-5-yl)-2-oxoacetate.

Reduction: Methyl 2-(1-ethyl-1H-imidazol-5-yl)-2-hydroxyethanol.

Substitution: Various halogenated or nitro-substituted derivatives of the imidazole ring.

Scientific Research Applications

Methyl 2-(1-ethyl-1H-imidazol-5-yl)-2-hydroxyacetate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving imidazole derivatives.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(1-ethyl-1H-imidazol-5-yl)-2-hydroxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the compound can interact with biological membranes, affecting their permeability and function.

Comparison with Similar Compounds

Methyl 2-(1-ethyl-1H-imidazol-5-yl)-2-hydroxyacetate can be compared with other imidazole derivatives such as:

Methyl 2-(1-methyl-1H-imidazol-5-yl)-2-hydroxyacetate: Similar structure but with a methyl group instead of an ethyl group.

Methyl 2-(1-ethyl-1H-imidazol-4-yl)-2-hydroxyacetate: Similar structure but with the imidazole ring substituted at a different position.

Methyl 2-(1-ethyl-1H-imidazol-5-yl)-2-oxoacetate: Oxidized form of the compound.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl 2-(1-ethyl-1H-imidazol-5-yl)-2-hydroxyacetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the following chemical formula: . Its structure includes an imidazole ring, which is known for its role in various biological processes and interactions. The presence of hydroxyl and ester functional groups contributes to its reactivity and potential biological effects.

Antiviral Properties

One of the significant areas of research surrounding this compound is its antiviral activity. Similar compounds, particularly those containing imidazole moieties, have been studied for their effectiveness against viral infections. For instance, nucleoside analogs have shown promise as reverse transcriptase inhibitors in HIV treatment, suggesting that this compound may exhibit similar properties due to its structural features .

Antioxidant Activity

Research indicates that compounds with hydroxyl groups often possess antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing cellular damage. Studies on related compounds have demonstrated significant antioxidant activities, which could be extrapolated to this compound .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in viral replication and oxidative stress pathways.

- Receptor Interaction : The imidazole ring may facilitate interactions with various biological receptors, influencing cellular signaling pathways.

- Metal Chelation : The nitrogen atoms in the imidazole can chelate metal ions, potentially affecting enzyme activity and stability.

Research Findings

A review of recent studies provides insights into the compound's potential applications:

Case Studies

Several case studies illustrate the application of this compound and related compounds in therapeutic settings:

- HIV Treatment : A study evaluating similar imidazole derivatives showed promising results as reverse transcriptase inhibitors, leading to reduced viral loads in treated subjects.

- Cancer Research : Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells through oxidative stress mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.